Ethyl 2-(2-((5-(furan-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
This compound is a structurally complex heterocyclic molecule combining thieno[2,3-d]pyrimidine and tetrahydrobenzo[b]thiophene scaffolds. Key structural features include:
- A thieno[2,3-d]pyrimidine core substituted with a furan-2-yl group at position 5, a phenyl group at position 3, and a 4-oxo moiety.
- A tetrahydrobenzo[b]thiophene ring with a methyl group at position 6 and an ethyl carboxylate at position 2.
- A thioacetamido linker bridging the two heterocyclic systems.
While direct synthesis data for this compound are absent in the provided evidence, analogous synthetic strategies (e.g., Petasis reactions, Knoevenagel condensations, and nucleophilic substitutions) from related compounds suggest plausible routes. For instance, the thienopyrimidine core could be synthesized via cyclization of thiourea derivatives, as seen in , while the tetrahydrobenzo[b]thiophene moiety might derive from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate precursors () modified with methyl groups .
Properties
IUPAC Name |
ethyl 2-[[2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N3O5S3/c1-3-37-29(36)25-19-12-11-17(2)14-22(19)41-27(25)31-23(34)16-40-30-32-26-24(20(15-39-26)21-10-7-13-38-21)28(35)33(30)18-8-5-4-6-9-18/h4-10,13,15,17H,3,11-12,14,16H2,1-2H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMWPKQGTAUQIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CSC3=NC4=C(C(=CS4)C5=CC=CO5)C(=O)N3C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-((5-(furan-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure
The compound features multiple functional groups including a thienopyrimidine core and a furan moiety, which are known for their pharmacological properties. The structural complexity suggests potential interactions with biological targets.
Antimicrobial Activity
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that modifications at specific positions on the thienopyrimidine ring can enhance antimicrobial efficacy. The presence of the furan ring in the compound is believed to contribute to its activity against various pathogens .
Antiplasmodial Activity
Thienopyrimidine derivatives have been evaluated for their antiplasmodial activity against Plasmodium falciparum. In vitro studies revealed that certain derivatives possess micromolar IC50 values indicating moderate to high activity against malaria parasites. The structure–activity relationship (SAR) studies highlighted that substituents on the thienopyrimidine scaffold significantly influence potency .
Cytotoxicity and Safety Profile
While exploring the cytotoxicity of related compounds, it was found that some thienopyrimidine derivatives exhibited cytotoxic effects on cell lines. For example, certain compounds demonstrated CC50 values in the range of 2.17 to 4.30 µM, indicating a need for careful evaluation of their safety profiles .
Case Studies
- Antimicrobial Evaluation : A study focused on synthesizing various thienopyrimidine derivatives and evaluating their antimicrobial activity against several bacterial strains. The results indicated that modifications at the amido or imino side chain at position 3 were crucial for enhancing antimicrobial efficacy .
- Antiplasmodial Screening : Another significant study involved screening thienopyrimidine compounds against P. falciparum using luciferase-based viability assays. The findings suggested that specific structural modifications could lead to improved antiplasmodial activity compared to standard treatments like chloroquine .
Data Summary
The following table summarizes key findings regarding the biological activities of this compound and related compounds:
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives synthesized from thieno[2,3-d]pyrimidine have shown promising results in inhibiting tumor cell proliferation. The mechanism often involves interference with cellular pathways critical for cancer cell survival and growth. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines, suggesting their potential as anticancer agents .
Anti-inflammatory Properties
The compound's structure suggests it may act as an inhibitor of key enzymes involved in inflammatory processes. Molecular docking studies have indicated that similar compounds can effectively inhibit 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory responses . This property makes it a candidate for developing anti-inflammatory medications.
Antimicrobial Activity
Compounds containing furan and thiophene rings are known for their antimicrobial properties. Preliminary studies suggest that ethyl 2-(2-((5-(furan-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate may exhibit antibacterial and antifungal activities. Further investigations are required to elucidate the specific mechanisms of action against microbial pathogens.
Case Study 1: Synthesis and Evaluation of Derivatives
A study focused on synthesizing derivatives of thieno[2,3-d]pyrimidine compounds revealed that modifications could enhance biological activity. By altering functional groups on the parent structure, researchers were able to improve solubility and bioavailability while retaining or enhancing antitumor efficacy .
Case Study 2: In Silico Studies on Anti-inflammatory Activity
In silico molecular docking studies evaluated the binding affinity of the compound to 5-lipoxygenase. The results indicated a strong interaction between the compound and the active site of the enzyme, supporting its potential as a lead compound for anti-inflammatory drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 5-Hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate (1a)
- Structure : Features a benzo[b]thiophene core with hydroxy , methyl , and dioxo substituents.
- Synthesis : Prepared via acetylation of ethyl 3-methyl-4,7-dioxo-benzo[b]thiophene-2-carboxylate using acetic anhydride and BF₃·Et₂O (73% yield) .
- Key Differences: Lacks the thienopyrimidine-furan system and the thioacetamido linker.
Ethyl 2-(2-Cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates (3a–3k)
- Structure: Thiophene derivatives with cyanoacrylamido and aryl substituents.
- Synthesis: Knoevenagel condensation of ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate with benzaldehydes (72–94% yields) .
- Key Differences: The absence of fused pyrimidine and benzo[b]thiophene systems reduces structural complexity. These compounds exhibit antioxidant and anti-inflammatory activities, attributed to the cyano and acrylamido groups . The target compound’s furan and phenyl groups may confer distinct electronic properties for biological interactions.
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)
- Structure : Tetrahydrobenzo[b]thiophene with a 4-hydroxyphenyl -substituted acetamido side chain.
- Synthesis: Petasis reaction using ethyl 2-amino-benzo[b]thiophene-3-carboxylate, 4-hydroxyphenylboronic acid, and ethyl glyoxylate (22% yield) .
Research Implications and Gaps
- Structural Uniqueness: The target compound’s combination of thienopyrimidine and tetrahydrobenzo[b]thiophene is rare in the literature.
- Biological Potential: The furan and thioether linkages may confer ROS-scavenging or enzyme-inhibitory activities, as seen in ’s cyanoacrylamido derivatives .
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction steps are involved?
The compound can be synthesized via multi-step protocols involving:
- Knoevenagel condensation : Reacting ethyl 2-(2-cyanoacetamido)thiophene derivatives with substituted benzaldehydes in toluene using piperidine and acetic acid as catalysts, yielding intermediates with acrylamido groups .
- Cyclocondensation : Utilizing ethanol or glacial acetic acid/DMSO to form thieno[2,3-d]pyrimidinone or tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine cores, critical for the final structure .
- Thioacetylation : Introducing sulfur-containing groups via reactions with thioureas or thiophene carbonyl chlorides .
Q. How is the compound structurally characterized, and what analytical techniques are essential?
Key techniques include:
Q. What preliminary biological activities have been reported, and what assays are used for evaluation?
While direct data on this compound is limited, structurally similar analogs show:
- Antioxidant activity : Assessed via DPPH radical scavenging and lipid peroxidation inhibition assays .
- Anti-inflammatory activity : Evaluated using carrageenan-induced rat paw edema models .
Q. What solvents and catalysts are optimal for intermediate synthesis?
- Solvents : Toluene for Knoevenagel condensations (due to azeotropic water removal) and ethanol/DMSO for cyclization .
- Catalysts : Piperidine/acetic acid for Knoevenagel reactions; glacial acetic acid for heterocyclization .
Q. How are impurities managed during synthesis, and what purification methods are recommended?
- Chromatography : Thin-layer chromatography (TLC) for reaction monitoring .
- Recrystallization : Ethanol or methanol for final product purification, achieving >95% purity .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing the thieno[2,3-d]pyrimidinone core?
- Parameter tuning : Adjusting reaction time (5–6 hours for Knoevenagel) and temperature (reflux for cyclization) improves yields (72–94%) .
- Catalyst screening : Testing alternatives to piperidine (e.g., DBU) may enhance regioselectivity in acrylamido formation .
Q. What mechanistic insights explain the compound’s potential antioxidant activity?
- Radical scavenging : The thiophene and furan moieties may donate electrons to stabilize free radicals, as seen in analogs with similar conjugated systems .
- Metal chelation : The sulfur and oxygen atoms could bind transition metals, reducing Fenton reaction-driven oxidative stress .
Q. How do structural modifications (e.g., substituent variation) impact bioactivity?
- Phenyl vs. heteroaryl groups : Substituted phenyl rings enhance anti-inflammatory activity, while furan groups improve solubility and metabolic stability .
- Methylation at position 6 : The 6-methyl group in the tetrahydrobenzo[b]thiophene moiety may reduce steric hindrance, improving target binding .
Q. What strategies resolve discrepancies in spectral data during structural elucidation?
Q. How can in silico methods guide the compound’s pharmacological profiling?
- Docking studies : Target enzymes like tyrosinase or COX-2 using AutoDock Vina to predict binding affinities .
- ADMET prediction : Tools like SwissADME assess bioavailability, BBB permeability, and CYP450 interactions to prioritize in vivo testing .
Methodological Notes
- Synthesis Optimization : Always compare yields under varying conditions (e.g., solvent polarity, catalyst loading) to identify kinetic vs. thermodynamic control .
- Data Validation : Cross-reference spectral data with published analogs (e.g., ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate derivatives) to confirm assignments .
- Biological Assays : Include positive controls (e.g., ascorbic acid for antioxidant assays) and dose-response curves to quantify efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
